![molecular formula C9H10ClN3O2 B2789174 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2060033-57-8](/img/structure/B2789174.png)
6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
“6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is a derivative of imidazo[1,2-a]pyridine carboxylic acid . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has shown significant anti-inflammatory activity .
Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (TB) agents. TB remains a global health challenge, and multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) pose significant threats. Researchers have identified imidazo[1,2-a]pyridine compounds that exhibit substantial activity against these resistant strains . These compounds are being explored as potential leads for new TB drugs.
Covalent Inhibitors for Cancer Treatment
Imidazo[1,2-a]pyridine serves as a core scaffold for developing covalent inhibitors. Recent efforts have leveraged this scaffold to synthesize novel KRAS G12C inhibitors, which hold promise in treating intractable cancers. The unique role of imidazo[1,2-a]pyridine as a scaffold for covalent anticancer agents has been validated .
Biological Evaluation
Researchers have conducted biological evaluations of imidazo[1,2-a]pyridine derivatives. These studies explore their interactions with biological targets, pharmacokinetics, and potential therapeutic applications .
Safety and Hazards
The safety data sheet for a similar compound, imidazo[1,2-a]pyridine-6-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been recognized for their wide range of applications . They have been used in the development of antituberculosis agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
In an acute tb mouse model, treatment with a related compound, q203, resulted in a significant reduction of bacterial load .
Action Environment
It’s important to note that the use of personal protective equipment and ensuring adequate ventilation are recommended to avoid dust formation .
properties
IUPAC Name |
6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;/h1-2,4-5H,3,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQPFXEBUYTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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